molecular formula C4H7NO3 B2514131 (S)-4-(Hydroxymethyl)oxazolidin-2-one CAS No. 144542-44-9

(S)-4-(Hydroxymethyl)oxazolidin-2-one

Cat. No.: B2514131
CAS No.: 144542-44-9
M. Wt: 117.104
InChI Key: MEXGFDVEUOGVFI-VKHMYHEASA-N
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Description

(S)-4-(Hydroxymethyl)oxazolidin-2-one is a chiral oxazolidinone derivative. Oxazolidinones are a class of heterocyclic organic compounds containing a five-membered ring with nitrogen, oxygen, and carbon atoms. These compounds are known for their diverse biological activities and are used in various fields, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(Hydroxymethyl)oxazolidin-2-one typically involves the cyclization of amino alcohols with carbonyl compounds. One common method is the reaction of (S)-serine with formaldehyde under acidic conditions to form the oxazolidinone ring . Another approach involves the use of glycidyl carbamates, which undergo cyclization in the presence of a base such as sodium hydride .

Industrial Production Methods

Industrial production of this compound often employs scalable methods such as the use of chiral auxiliaries and protecting groups to ensure high yields and enantiomeric purity. The process may involve multiple steps, including protection of functional groups, cyclization, and deprotection .

Chemical Reactions Analysis

Types of Reactions

(S)-4-(Hydroxymethyl)oxazolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (S)-4-(Hydroxymethyl)oxazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, as a cytokine modulator, it may bind to cytokine receptors on immune cells, altering the signaling pathways and modulating the immune response . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-4-(Hydroxymethyl)oxazolidin-2-one is unique due to its specific hydroxymethyl substitution, which imparts distinct reactivity and biological activity. Its chiral nature makes it valuable in asymmetric synthesis and as a chiral auxiliary in various chemical reactions .

Biological Activity

(S)-4-(Hydroxymethyl)oxazolidin-2-one is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological properties, mechanisms of action, structure-activity relationships, and relevant case studies.

Overview of this compound

This compound is a member of the oxazolidinone class, which has been recognized for its antibacterial properties. The compound's structure features a hydroxymethyl group that contributes to its biological activity and potential therapeutic applications.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity , particularly against Gram-positive and some Gram-negative bacteria. A study demonstrated that modifications in the molecular structure of oxazolidinones can significantly affect their permeability and efflux susceptibility in bacterial membranes, enhancing their efficacy against resistant strains such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity Against Various Bacteria

Bacterial StrainActivity ObservedReference
Staphylococcus aureusEffective
Escherichia coliModerate
Pseudomonas aeruginosaLimited
Acinetobacter baumanniiEffective

The mechanism by which this compound exerts its effects involves binding to the bacterial ribosome, inhibiting protein synthesis. This action disrupts the translation process, leading to bacterial cell death. Structural modifications have been shown to enhance binding affinity and activity against resistant strains by overcoming efflux mechanisms present in certain bacteria .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural characteristics. Research has identified key motifs that enhance or inhibit its antimicrobial effectiveness. For instance, variations in the substituents on the oxazolidinone ring can lead to significant differences in activity profiles against various pathogens.

Table 2: Structure-Activity Relationship Insights

Structural ModificationEffect on ActivityReference
Hydroxymethyl groupIncreases potency
Aromatic substitutionsAlters spectrum
C-ring modificationsEnhances uptake

Case Studies and Research Findings

  • Structure-Uptake Studies : A comprehensive study investigated the uptake mechanisms of oxazolidinones, including this compound, revealing how structural changes can enhance accumulation in bacterial cells while overcoming efflux barriers. This research highlighted three analogues with broad-spectrum activity against resistant strains .
  • Comparative Analysis : In a comparative analysis of various oxazolidinone derivatives, this compound was found to possess a unique combination of properties that allowed it to maintain efficacy against both Gram-positive and select Gram-negative bacteria. The study emphasized the importance of specific structural features for optimal biological activity .
  • Clinical Implications : The potential use of this compound as a therapeutic agent was explored in clinical settings, focusing on its application in treating infections caused by multidrug-resistant organisms. The findings suggest that this compound could be a candidate for further development in antibiotic therapy .

Properties

IUPAC Name

(4S)-4-(hydroxymethyl)-1,3-oxazolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO3/c6-1-3-2-8-4(7)5-3/h3,6H,1-2H2,(H,5,7)/t3-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEXGFDVEUOGVFI-VKHMYHEASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=O)O1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](NC(=O)O1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144542-44-9
Record name (4S)-4-(hydroxymethyl)-1,3-oxazolidin-2-one
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